2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-24-16-4-3-14(11-15(16)17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGQYQWXUYSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the sulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(a) 4-(Azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide
- Core structure : Benzamide with a sulfonamide-linked azepane (7-membered ring) instead of the 1,4-diazepane (6-membered ring) in the target compound.
- Substituents : A thiazole ring substituted with a 2,5-dichlorothiophene group replaces the methoxy and thiolan-3-yl groups.
- Key differences: Larger azepane ring may reduce conformational flexibility compared to 1,4-diazepane.
(b) N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
- Core structure : Furan-2-carboxamide instead of benzamide.
- Substituents : Nitrophenyl and methyl-thiazole groups.
- Key differences :
- Furan rings are less aromatic than benzene, affecting π-π stacking interactions.
- Nitro groups enhance electron-withdrawing effects, which may influence redox activity or metabolic stability.
(c) 2,5-Bis(chlorophenyl)cyclohexa-1,4-dien-1,4-diol
- Core structure : Cyclohexadienediol with two chlorophenyl groups.
- Key differences :
- Lack of sulfonamide or benzamide groups limits comparison to the target compound’s pharmacophore.
- Chlorophenyl groups suggest a focus on halogen bonding or hydrophobic interactions.
Functional Group Analysis
| Compound | Core Structure | Sulfonamide | Ring System | Substituent Features |
|---|---|---|---|---|
| Target Compound | Benzamide | Yes (1,4-diazepane) | 6-membered diazepane | Methoxy, thiolan-3-yl |
| 4-(Azepan-1-ylsulfonyl)-N-[...]benzamide | Benzamide | Yes (azepane) | 7-membered azepane | Chlorinated thiophene-thiazole |
| N-(4-Methyl-1,3-thiazol-2-yl)-[...]carboxamide | Furan-carboxamide | No | Furan + thiazole | Nitrophenyl, methyl |
Research Findings and Limitations
- Bioactivity Gaps: No direct data on the target compound’s efficacy or toxicity are available in the provided evidence. Analogues like 4-(azepan-1-ylsulfonyl)-N-[...]benzamide may infer sulfonamide-based enzyme inhibition, but substitutions (e.g., thiolan-3-yl) could modulate selectivity .
- Evidence Constraints : The cited materials (2010) lack recent advancements. For example, diazepane-containing sulfonamides have since been explored in kinase inhibitors (e.g., PIM-1), but this is beyond the scope of the provided sources .
Biological Activity
2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound consists of a benzamide core with a methoxy group and a sulfonyl moiety, linked to a thiolan-3-yl and a diazepane structure. The presence of these functional groups is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Antitumor Activity : Certain analogs have demonstrated potential in inhibiting tumor cell proliferation in vitro.
- Neuroprotective Effects : Compounds with diazepane structures often interact with neurotransmitter systems, suggesting potential neuroprotective properties.
The biological activity of this compound is likely linked to its interactions with various biological targets:
- Receptor Modulation : The diazepane ring may interact with GABA receptors, influencing neuronal excitability.
- Enzyme Inhibition : The sulfonyl group can participate in enzyme inhibition mechanisms, potentially affecting metabolic pathways.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Firooznia et al. (2022) | Investigated the synthesis of thiolan-containing diazepanes and their cytotoxic effects on cancer cell lines. The study reported IC50 values indicating significant antiproliferative activity against MDA-MB-231 (breast) and NUGC-3 (gastric) cell lines. |
| PMC9502297 | Explored the structure–activity relationship (SAR) of benzothiazole derivatives, revealing that modifications at specific positions could enhance antimicrobial potency. Similar strategies could be applied to optimize the activity of this compound. |
| BenchChem Analysis | Provided insights into the synthetic routes for related compounds, emphasizing the importance of structural modifications for enhancing biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
